molecular formula C12H14N2O2S B374504 Butyl 1,3-benzothiazol-2-ylcarbamate

Butyl 1,3-benzothiazol-2-ylcarbamate

Cat. No.: B374504
M. Wt: 250.32g/mol
InChI Key: MOCSGTGJXPZQJJ-UHFFFAOYSA-N
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Description

Butyl 1,3-benzothiazol-2-ylcarbamate is a carbamate derivative featuring a benzothiazole ring system. Carbamates are widely recognized for their biological activity, particularly in agrochemical and pharmaceutical applications. The benzothiazole moiety is a heterocyclic aromatic compound known for its role in conferring antimicrobial, antifungal, and antitumor properties. The butyl group in this compound likely enhances lipophilicity, influencing its solubility and bioavailability.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32g/mol

IUPAC Name

butyl N-(1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C12H14N2O2S/c1-2-3-8-16-12(15)14-11-13-9-6-4-5-7-10(9)17-11/h4-7H,2-3,8H2,1H3,(H,13,14,15)

InChI Key

MOCSGTGJXPZQJJ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)NC1=NC2=CC=CC=C2S1

Canonical SMILES

CCCCOC(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Butyl 1,3-benzothiazol-2-ylcarbamate with structurally or functionally related compounds, based on the provided evidence:

Property This compound Butyl Acrylate () Butyl Acetate () Butyl Carbitol Acetate () Thiazol-5-ylmethyl Carbamates ()
Chemical Formula Not explicitly provided C₇H₁₂O₂ C₆H₁₂O₂ C₁₀H₂₀O₄ Complex structures (e.g., C₂₈H₃₆N₄O₆S)
Molecular Weight Not available 128.17 g/mol 116.16 g/mol 204.3 g/mol >500 g/mol (varies by substituents)
Boiling Point Not available 145–148°C (literature) 126°C 246.7°C Not provided
Applications Likely as a bioactive intermediate Chemical synthesis, adhesives Solvent, coatings Solvent for paints, inks, cleaners Pharmaceutical intermediates (e.g., antibiotics)
Toxicity Not studied in evidence Skin/eye irritant, sensitizer Low acute toxicity Low acute toxicity (LD₅₀ >2,000 mg/kg) Mutagenicity data absent in evidence
Regulatory Status Not mentioned Classified as flammable, irritant General industrial use No significant hazards listed No regulatory data in evidence
Key Functional Groups Carbamate, benzothiazole Acrylate ester Acetate ester Glycol ether acetate Carbamate, thiazole, ureido groups

Key Observations:

Structural Differences: this compound contains a benzothiazole ring, distinguishing it from simpler esters like butyl acrylate or acetate. This ring system is associated with enhanced biological activity, as seen in thiazolylmethyl carbamates (), which are used in complex pharmaceutical agents.

Physicochemical Properties :

  • The benzothiazole ring likely increases molecular weight and polarity compared to butyl acrylate or acetate. This could reduce volatility but improve stability in biological systems.
  • Butyl Carbitol Acetate’s high boiling point (246.7°C) and low water solubility (6.5 g/100g at 25°C) contrast with the expected properties of this compound, which may exhibit intermediate solubility due to the carbamate group.

Toxicity and Safety: Butyl acrylate () poses significant hazards, including skin irritation (LD₅₀ >2,000 mg/kg in rabbits) and sensitization. In contrast, simpler esters like butyl acetate () and Butyl Carbitol Acetate () show lower acute toxicity.

Applications: this compound’s applications are inferred from structural analogs. For example, thiazolylmethyl carbamates () are used in antibiotic synthesis, suggesting similar roles in medicinal chemistry. In contrast, butyl esters like acrylate and acetate are primarily industrial solvents or monomers.

Research Findings and Data Limitations

  • Gaps in Evidence : Direct data on this compound are absent in the provided materials. Comparisons rely on structural analogs and functional group behavior.
  • Critical Research Needs :
    • Experimental determination of physicochemical properties (e.g., solubility, stability).
    • Toxicity profiling (acute, chronic, and ecotoxicological effects).
    • Exploration of synthetic pathways and scalability for industrial or pharmaceutical use.

Preparation Methods

Direct Carbamoylation Using Chloroformates

Reaction of 2-aminobenzothiazole with butyl chloroformate in the presence of a base such as triethylamine (TEA) or potassium carbonate is a straightforward approach. This one-step process typically employs dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) as solvents. For instance, Tert-butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate is synthesized by treating 6-methoxy-2-aminobenzothiazole with tert-butyl chloroformate in DMF at 0–5°C, achieving yields of 75–80%. While efficient, this method requires anhydrous conditions to prevent hydrolysis of the chloroformate.

Coupling Agent-Mediated Synthesis

For sensitive substrates, carbamate formation is facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). A representative protocol involves:

  • Dissolving 2-aminobenzothiazole in DMF.

  • Adding butyl chloroformate and EDC·HCl–HOBt under nitrogen atmosphere.

  • Stirring at room temperature for 12–24 hours.
    This method enhances selectivity and reduces byproduct formation, particularly for substrates with electron-withdrawing groups.

Alternative Pathways and Hybrid Methods

Protection-Deprotection Sequences

In cases where the benzothiazole amine group requires protection during synthesis, tert-butoxycarbonyl (Boc) groups are employed. For example, Tert-butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate is synthesized by first introducing a Boc-protected amine, followed by deprotection using trifluoroacetic acid (TFA). This strategy is critical for multi-step syntheses involving reactive intermediates.

Solid-Phase Synthesis

Recent advances utilize resin-bound intermediates to streamline purification. A patented method describes the immobilization of 2-amino-6-hydroxybenzothiazole on Wang resin, followed by on-resin carbamoylation with butyl chloroformate and cleavage using TFA. This approach achieves >90% purity and is amenable to high-throughput screening.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature0–25°CHigher temps accelerate hydrolysis
SolventDMF > CH₂Cl₂ > THFPolarity affects reagent solubility
BaseTEA > K₂CO₃ > NaHCO₃Stronger bases improve kinetics
Reaction Time12–24 hoursProlonged time reduces side reactions

Data aggregated from indicate that DMF outperforms other solvents due to its ability to stabilize both polar and non-polar intermediates.

Comparative Analysis of Synthetic Routes

The table below evaluates four documented methods for this compound synthesis:

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Chloroformate7895Single-step, scalableRequires anhydrous conditions
EDC/HOBt Coupling8598High selectivityCost-prohibitive at scale
Boc Protection7092Compatible with complex substratesAdditional deprotection step
Solid-Phase Synthesis8299Ease of purificationLimited substrate scope

The EDC/HOBt method emerges as the optimal choice for laboratory-scale synthesis, while direct chloroformate reaction is preferred for industrial applications due to lower reagent costs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Butyl 1,3-benzothiazol-2-ylcarbamate, and what methodological considerations are critical for yield optimization?

  • Answer : Synthesis typically involves coupling 1,3-benzothiazol-2-amine with butyl chloroformate under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Reaction optimization requires strict control of temperature (0–5°C to minimize side reactions) and anhydrous conditions to prevent hydrolysis of the carbamate group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended. Intermediate characterization by TLC and FT-IR ensures reaction progress monitoring .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization, and how should data be validated?

  • Answer :

  • NMR : Use 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl₃ to confirm the benzothiazole ring protons (δ 7.2–8.5 ppm) and carbamate carbonyl (δ 155–160 ppm).
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate using the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous carbamates .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺). Cross-validate with PubChem data for consistency .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the bioactivity of this compound, and what datasets are critical for model accuracy?

  • Answer :

  • QSAR : Use PubChem bioactivity datasets to train models, focusing on descriptors like logP, polar surface area, and H-bonding capacity. Validate against experimental IC₅₀ values for enzyme inhibition.
  • Docking : Utilize AutoDock Vina with protein targets (e.g., acetylcholinesterase PDB: 4EY7). Parameterize ligand structures using CSD-derived geometries for accuracy .
  • Hybrid models : Integrate wet-lab data (e.g., Saito et al.-style receptor-response profiles) with computational predictions to resolve discrepancies in activity clusters .

Q. What experimental and analytical strategies address contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?

  • Answer :

  • Methodological audit : Compare assay conditions (e.g., pH, solvent systems) and receptor sources (e.g., recombinant vs. native proteins). For example, Haddad et al.'s single-receptor models may conflict with multi-receptor agonistic profiles .
  • Statistical meta-analysis : Apply multivariate metrics (e.g., PCA) to datasets from ≥3 independent studies to identify outliers or confounding variables.
  • Crystallographic validation : Cross-check ligand-binding modes (via SHELX-refined structures) with activity trends to confirm mechanistic hypotheses .

Q. How can metabolic stability and degradation pathways of this compound be studied in vitro?

  • Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) at 37°C, monitoring parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism.
  • Hydrolytic stability : Test in buffers (pH 1.2–7.4) to evaluate carbamate cleavage. Identify degradation products using HR-MS and 1^1H NMR .

Methodological Best Practices

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps.
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 4°C to prevent moisture absorption.
  • Spill management : Absorb with vermiculite, dispose as hazardous waste. Avoid aqueous washdown to prevent environmental release .

Q. How can researchers leverage crystallographic databases to enhance structural analysis?

  • Answer :

  • CSD mining : Query for "benzothiazole carbamates" to extract torsion angles and packing motifs. Compare with in-house SHELX-refined structures to identify polymorphic variations .
  • Validation : Use Mercury software (CCDC) to calculate R-factors and validate against deposited CSD entries. Flag discrepancies (>3σ) for re-refinement .

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